Butyl 4-pyrrolidinylbenzoate
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Overview
Description
Butyl 4-pyrrolidinylbenzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-pyrrolidinylbenzoate typically involves the esterification of 4-pyrrolidinylbenzoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-pyrrolidinylbenzoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Butyl 4-pyrrolidinylbenzyl alcohol.
Substitution: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Butyl 4-pyrrolidinylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the development of polymers and advanced materials.
Biological Studies: It serves as a probe molecule in studies of enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of Butyl 4-pyrrolidinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-piperidinylbenzoate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Butyl 4-morpholinylbenzoate: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Butyl 4-pyridylbenzoate: Features a pyridine ring, an aromatic nitrogen-containing heterocycle.
Uniqueness
Butyl 4-pyrrolidinylbenzoate is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable scaffold in drug design and materials science, offering different reactivity and binding characteristics compared to its analogs.
Properties
IUPAC Name |
butyl 4-pyrrolidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-12-18-15(17)13-6-8-14(9-7-13)16-10-4-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYATDUYUZQXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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